

NMR spectroscopy of 3-(Toluene-4-sulfonylamino)-propionic acid

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Compound of Interest

Compound Name: 3-(Toluene-4-sulfonylamino)-propionic acid

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An Application Guide to the NMR Spectroscopy of 3-(Toluene-4-sulfonylamino)-propionic acid

Abstract: This technical guide provides a comprehensive overview of the principles and practices for the structural elucidation of **3-(Toluene-4-sulfonylamino)-propionic acid**, also known as N-tosyl- β -alanine, using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, chemists, and drug development professionals, this document details optimized protocols for sample preparation, data acquisition for both ^1H and ^{13}C NMR, and an in-depth analysis of spectral data. The causality behind experimental choices is explained to empower users to adapt these methods for analogous molecular systems.

Introduction

3-(Toluene-4-sulfonylamino)-propionic acid is a valuable bifunctional molecule, incorporating a protected amino group and a carboxylic acid. This structure makes it a versatile building block in the synthesis of peptidomimetics, pharmaceutical intermediates, and other complex organic molecules[1][2]. Accurate and unambiguous structural verification is paramount in these applications, and NMR spectroscopy stands as the most powerful technique for this purpose. It provides detailed information about the molecular framework, including the number and type of protons and carbons, their chemical environments, and their connectivity[3][4]. This note offers a self-validating system for acquiring and interpreting high-quality NMR spectra of this target compound.

Molecular Structure and NMR Considerations

To effectively interpret the NMR spectra, one must first understand the molecular structure and identify the unique proton and carbon environments. The structure contains a para-substituted aromatic ring (tosyl group), a flexible three-carbon chain, an acidic proton (COOH), and a sulfonamide proton (NH).

Caption: Molecular structure of **3-(Toluene-4-sulfonylamino)-propionic acid** with key proton environments highlighted.

PART I: Experimental Protocols

This section provides a robust, step-by-step methodology for sample preparation and data acquisition, designed to yield high-resolution NMR spectra.

Protocol for NMR Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. A homogeneous solution free of particulate matter is critical for achieving sharp, well-resolved peaks.^[5]

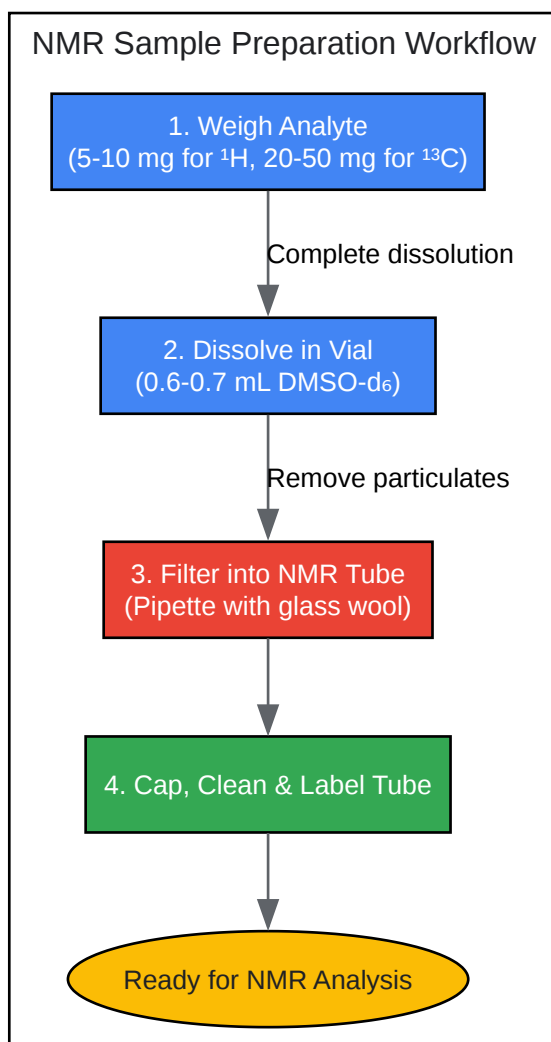
Materials:

- **3-(Toluene-4-sulfonylamino)-propionic acid**
- Deuterated Dimethyl Sulfoxide (DMSO-d₆)
- 5 mm NMR tubes (good quality, clean, and dry)^{[6][7]}
- Glass Pasteur pipette and cotton or glass wool plug
- Small vial for dissolution

Rationale for Solvent Choice: DMSO-d₆ is the recommended solvent for this compound. Its high polarity readily dissolves the analyte, and its ability to form hydrogen bonds slows the chemical exchange of the N-H and COOH protons. This allows these protons to be observed as distinct, often broadened, signals in the ¹H NMR spectrum, which might otherwise be lost or averaged in less polar solvents like Chloroform-d (CDCl₃).^{[8][9]}

Step-by-Step Procedure:

- **Weigh the Analyte:** For a standard 500 MHz spectrometer, weigh 5-10 mg of the compound for ^1H NMR. For ^{13}C NMR, a more concentrated sample of 20-50 mg is recommended due to the lower natural abundance and sensitivity of the ^{13}C nucleus.[\[5\]](#)[\[8\]](#)[\[10\]](#)
- **Dissolution:** Transfer the weighed solid into a small, clean glass vial. Add approximately 0.6-0.7 mL of DMSO- d_6 .[\[6\]](#)[\[8\]](#) Gently vortex or swirl the vial until the solid is completely dissolved. A clear, homogeneous solution is required.[\[7\]](#)
- **Filtration and Transfer:** Place a small, tight plug of glass wool or cotton into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any suspended microparticles.[\[7\]](#)[\[10\]](#) Solid impurities can severely degrade spectral quality by disrupting the magnetic field homogeneity.
- **Capping and Labeling:** Securely cap the NMR tube and label it clearly. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust before insertion into the spectrometer.[\[7\]](#)



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Caption: Step-by-step workflow for preparing a high-quality NMR sample.

NMR Data Acquisition Parameters

The following parameters are recommended for a 400 or 500 MHz spectrometer. They serve as a starting point and may be optimized based on sample concentration and instrument availability.

Parameter	^1H NMR (Proton)	^{13}C NMR (Carbon)	Rationale
Pulse Program	zg30	zgpg30	Standard 30° pulse for quantitative ^1H ; proton-decoupled for ^{13}C to give singlets.
Solvent	DMSO- d_6	DMSO- d_6	Chosen for analyte solubility and observation of exchangeable protons.
Temperature	298 K	298 K	Standard ambient temperature for routine analysis.
Spectral Width	~16 ppm	~220 ppm	Encompasses all expected signals from -2 to 14 ppm for ^1H and 0 to 220 ppm for ^{13}C .
Acquisition Time	2-4 seconds	1-2 seconds	Longer time improves resolution.
Relaxation Delay (D1)	5 seconds	2 seconds	A longer D1 in ^1H NMR allows for full relaxation, ensuring accurate integration.
Number of Scans (NS)	8-16	1024-4096	^{13}C requires significantly more scans due to its low natural abundance (~1.1%). [10]
Referencing	Residual DMSO at 2.50 ppm	DMSO at 39.52 ppm	Internal referencing using the known solvent signal is

convenient and
accurate.

PART II: Spectral Interpretation and Analysis

The following sections describe the expected signals in the ^1H and ^{13}C NMR spectra of **3-(Toluene-4-sulfonylamino)-propionic acid**, with predicted chemical shifts based on its structure and data from analogous compounds.[\[11\]](#)[\[12\]](#)

Analysis of the ^1H NMR Spectrum

The proton spectrum provides a wealth of information through chemical shift, integration, and signal splitting.

Assignment	Expected δ (ppm)	Multiplicity	Integration	Coupling (J, Hz)	Structural Rationale
COOH	> 12.0	Broad Singlet	1H	-	Highly deshielded acidic proton. Broadness is due to chemical exchange.
NH	~8.2 - 7.8	Triplet (broad)	1H	~5-6 Hz	Coupled to the adjacent CH ₂ group (C α -H ₂). Broadened by quadrupole effects from ¹⁴ N and exchange.
Ar-H (ortho to SO ₂)	~7.70	Doublet	2H	~8.0 Hz	Deshielded by the electron-withdrawing sulfonyl group. Coupled to meta protons.
Ar-H (ortho to CH ₃)	~7.40	Doublet	2H	~8.0 Hz	Less deshielded than the other aromatic protons. Coupled to ortho protons.

CH ₂ (C α -H ₂)	~3.25	Quartet or Triplet of Doublets	2H	~7.0, ~5-6 Hz	Coupled to both the adjacent CH ₂ (C β -H ₂) and the NH proton. Deshielded by the sulfonamide nitrogen.
CH ₂ (C β -H ₂)	~2.55	Triplet	2H	~7.0 Hz	Coupled to the adjacent CH ₂ (C α -H ₂). Deshielded by the carbonyl group. Note: This signal may be partially obscured by the DMSO solvent peak.
Ar-CH ₃	~2.40	Singlet	3H	-	Aromatic methyl group with a characteristic chemical shift. No adjacent protons to couple with.

Key Interpretive Points (¹H NMR):

- **Aromatic Region:** The para-substituted ring gives a classic AA'BB' system, which simplifies to two distinct doublets, each integrating to 2H.
- **Aliphatic Chain:** The two methylene groups (-CH₂-CH₂-) form a coupled system. Following the n+1 rule, they are expected to appear as triplets if the NH coupling is not resolved.^{[3][13]} The C α protons are further downfield due to the direct attachment to the electronegative nitrogen atom.
- **Exchangeable Protons:** The COOH and NH protons are readily identified by their characteristic downfield shifts and broad appearance. Their integration confirms their presence.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C spectrum shows a single peak for each unique carbon environment.

Assignment	Expected δ (ppm)	Structural Rationale
C=O (COOH)	~172.5	Carbonyl carbon of the carboxylic acid, highly deshielded. [14]
Ar-C (C-S)	~143.0	Quaternary aromatic carbon attached to the sulfonyl group.
Ar-C (C-CH ₃)	~138.0	Quaternary aromatic carbon attached to the methyl group.
Ar-CH (ortho to SO ₂)	~129.5	Aromatic CH carbons ortho to the sulfonyl group.
Ar-CH (ortho to CH ₃)	~126.5	Aromatic CH carbons meta to the sulfonyl group.
CH ₂ (C α)	~40.5	Aliphatic carbon attached to the nitrogen. May be under the DMSO solvent signal.
CH ₂ (C β)	~34.0	Aliphatic carbon adjacent to the carbonyl group.
Ar-CH ₃	~21.0	Aromatic methyl carbon, typically found in this upfield region. [11]

Key Interpretive Points (¹³C NMR):

- Due to the molecule's symmetry, the four aromatic CH carbons produce only two signals, and the two quaternary aromatic carbons also give distinct signals.[\[15\]](#)
- The chemical shifts are highly predictable based on the functional groups. The carbonyl carbon is the most downfield, followed by the aromatic carbons, the aliphatic carbons, and finally the methyl carbon.

PART III: Advanced Structural Confirmation

For unequivocal proof of structure, especially in the context of regulatory submissions or complex mixture analysis, 2D NMR experiments are invaluable.

- ^1H - ^1H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. A cross-peak between two signals indicates that those protons are coupled (typically through 2-3 bonds). For this molecule, COSY would be essential to:
 - Confirm the connectivity between the NH proton and the $\text{C}\alpha\text{-H}_2$ protons.
 - Confirm the connectivity between the $\text{C}\alpha\text{-H}_2$ and $\text{C}\beta\text{-H}_2$ protons, verifying the ethylamino fragment.
 - Confirm the ortho-coupling between the two sets of aromatic protons.

Caption: Diagram showing expected ^1H - ^1H COSY correlations, confirming spin systems within the molecule.

- ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon it is directly attached to. It provides definitive assignment of both ^1H and ^{13}C signals for all CH, CH_2 , and CH_3 groups.

Conclusion

NMR spectroscopy is an indispensable tool for the characterization of **3-(Toluene-4-sulfonylamino)-propionic acid**. By employing the detailed protocols for sample preparation and data acquisition outlined in this guide, researchers can obtain high-quality ^1H and ^{13}C NMR spectra. The subsequent systematic interpretation of chemical shifts, integrations, and coupling patterns allows for complete and confident structural verification. For advanced applications, 2D NMR techniques such as COSY and HSQC provide an even deeper level of structural insight, solidifying the compound's identity and purity.

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